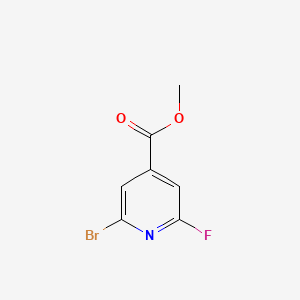![molecular formula C10H9F3N4O B1420951 2-{1-[5-(三氟甲基)吡啶-2-基]-1H-1,2,3-三唑-4-基}乙醇 CAS No. 1240526-47-9](/img/structure/B1420951.png)
2-{1-[5-(三氟甲基)吡啶-2-基]-1H-1,2,3-三唑-4-基}乙醇
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The new compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
铜(II)化合物中的 Jahn-Teller 畸变
该化合物有助于研究铜(II)化合物中的 Jahn-Teller 畸变,特别是在理解具有含三唑配体的铜配合物的结构行为方面 (Conradie 等,2018)。
杀菌活性
包括与该化合物相关的三唑衍生物在内的三唑衍生物已显示出作为杀菌剂的潜力。它们对各种植物病原体的合成和评估表明在农业和植物保护中具有应用前景 (Bai 等,2020)。
反应中的催化活性
该化合物与研究钯配合物在铃木-宫浦反应等反应中的催化活性有关。这在有机合成和药物化合物生产中具有影响 (Amadio 等,2012)。
抗菌和植物生长调节活性
与该化合物在结构上相关的 1,2,4-三唑衍生物表现出抗菌和植物生长调节活性。这表明在开发新的抗菌剂和农用化学品方面具有潜在的应用 (Liu 等,2007)。
结构表征
该化合物用于分子的结构表征,有助于理解各种化学实体的空间排列和性质 (Thiruvalluvar 等,2007)。
电化学和光物理性质
它在研究金属配合物的电化学和光物理性质中发挥作用。这对于开发用于电子和光子应用的新材料非常重要 (Lo 等,2015)。
新型钌配合物
该化合物参与合成和表征新型钌配合物,该配合物在催化和药物化学中具有应用前景 (Sole 等,2019)。
缓蚀
三唑衍生物被研究作为缓蚀剂,特别是对于酸性介质中的低碳钢。这在材料科学和工程学中具有实际应用 (Ma 等,2017)。
作用机制
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, ultimately affecting cell viability .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it may affect the electron transport chain in the mitochondria, leading to disruptions in atp production and an increase in reactive oxygen species .
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially impact its bioavailability.
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown excellent fungicidal activity .
安全和危害
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the research and development of new compounds in this class will continue to be a focus in the future.
生化分析
Biochemical Properties
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates.
Cellular Effects
The effects of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it has been shown to attenuate secondary metabolism and thwart bacterial growth . This compound can also impact eukaryotic cells by altering gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with phosphopantetheinyl transferase involves binding to the enzyme’s active site, inhibiting its function and thereby disrupting the biochemical pathways it regulates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol change over time in laboratory settings. Studies have shown that its stability and degradation can significantly impact its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruption of normal cellular processes and potential damage to tissues. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with phosphopantetheinyl transferase affects the production of metabolites dependent on this enzyme . Additionally, this compound can modulate other metabolic pathways by interacting with key regulatory enzymes and altering their activity.
Transport and Distribution
The transport and distribution of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The compound’s distribution can significantly impact its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol plays a crucial role in its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-[1-[5-(trifluoromethyl)pyridin-2-yl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-1-2-9(14-5-7)17-6-8(3-4-18)15-16-17/h1-2,5-6,18H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPANNJZKRKWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(N=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




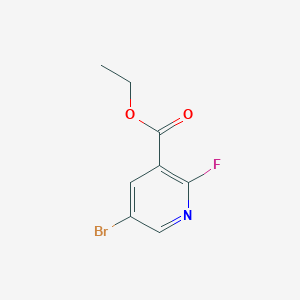
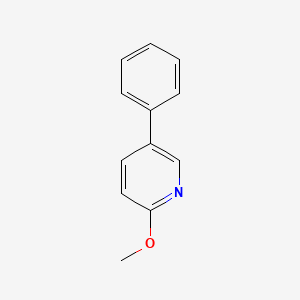
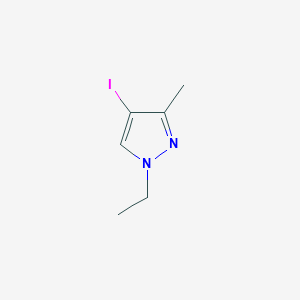
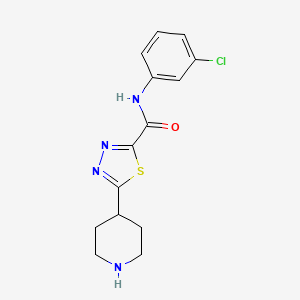
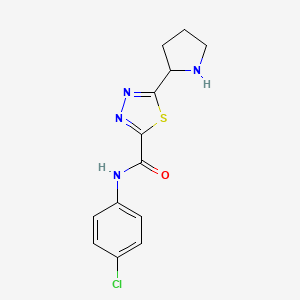

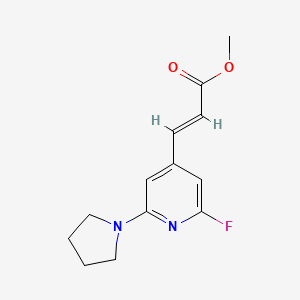
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)


